Zoapatanol

描述

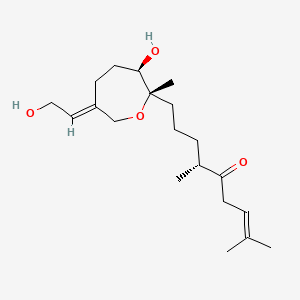

Structure

3D Structure

属性

分子式 |

C20H34O4 |

|---|---|

分子量 |

338.5 g/mol |

IUPAC 名称 |

(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |

InChI |

InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1 |

InChI 键 |

XRDHAXIOHKTIGF-JECBFZOVSA-N |

SMILES |

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |

手性 SMILES |

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |

规范 SMILES |

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |

同义词 |

zoapatanol |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of Zoapatanol from Montanoa tomentosa: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Montanoa tomentosa, a flowering plant native to Mexico and Central America, has a long and rich history in traditional medicine.[1][2] For centuries, indigenous communities have utilized this plant, commonly known as "Zoapatle," for a variety of purposes related to women's reproductive health.[3][4][5] Traditional uses, primarily by midwives, include the induction of menstruation, facilitation of childbirth, and as an abortifacient, highlighting its potent effects on uterine physiology.[3][4][5][6] The Náhuatl name "cihuapahtli," meaning "woman's medicine," further underscores its historical significance.[7] This traditional knowledge spurred scientific investigation, leading to the discovery of its bioactive constituents, most notably the novel oxepane (B1206615) diterpenoid, Zoapatanol. This technical guide provides an in-depth exploration of the discovery, biological activity, and experimental protocols related to this compound from Montanoa tomentosa.

Ethnobotanical and Historical Context

The use of Montanoa tomentosa in Mexican traditional medicine has been documented for centuries.[7][8] It has been traditionally prepared as aqueous extracts or infusions from the leaves and stems to induce uterine contractions, regulate menstrual cycles, and aid in postpartum recovery.[3][4][6] While its efficacy in these applications has been recognized in folk medicine, rigorous scientific validation has been a more recent endeavor.[4] Early pharmacological observations in Mexico in 1945 confirmed the uterotonic (uterine-contracting) effects of aqueous crude extracts in animal studies.[8]

Isolation and Structural Elucidation of this compound

Intensive scientific research on Montanoa tomentosa began in the early 1970s.[7] The pivotal work in identifying the active principles was conducted by Levine and coworkers, who, in the late 1970s, first isolated and elucidated the structure of this compound.[9] This research identified this compound and a related compound, Montanol, as novel oxepane diterpenoids responsible for the plant's biological activity.[10][11][12]

Chemical Structure

This compound is a complex diterpenoid characterized by a unique oxepane ring system. Its chemical formula is C₂₀H₃₄O₄, and its molecular weight is 338.5 g/mol .[9]

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₄ |

| Molecular Weight | 338.5 g/mol |

| IUPAC Name | (6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |

Biological Activity and Mechanism of Action

The primary biological activity of this compound and extracts of Montanoa tomentosa is their effect on the uterus.

Uterotonic Effects

Studies have demonstrated that both crude extracts of Montanoa tomentosa and isolated this compound exhibit significant uterotonic activity.

-

In Vitro Studies: Aqueous crude extracts of M. tomentosa have been shown to inhibit the spontaneous contractility of uterine tissue from rats.[6] In contrast, extracts from the related species Montanoa frutescens increased uterine contractility in the same model.[6]

-

Spasmogenic Effects: Purified this compound has been shown to have direct spasmogenic effects on smooth muscle, including the uterus.[10]

-

Human Studies: Clinical studies on early-pregnant women demonstrated that oral administration of aqueous decoctions of M. tomentosa resulted in a significant uterotonic effect, accompanied by cervical dilation and menstrual-like bleeding, without significant side effects or effects on progesterone (B1679170) and estradiol (B170435) levels.[8]

Table 2: Summary of Uterotonic Activity of Montanoa tomentosa Preparations

| Preparation | Model | Observed Effect | Reference |

| Aqueous Crude Extract | In vitro rat uterine strips | Inhibition of spontaneous contractility | [6] |

| Aqueous Crude Extract | In vitro guinea pig uterine strips | Increased spontaneous contractility | [6] |

| Aqueous Decoction | Early human pregnancy (oral admin.) | Increased uterine contractility, cervical dilation, bleeding | [8] |

| Purified this compound | Smooth muscle preparations | Spasmogenic effects | [10] |

Aphrodisiac Properties

In addition to its effects on the uterus, aqueous crude extracts of Montanoa tomentosa have been shown to possess aphrodisiac properties in male rats, facilitating sexual behavior.[13]

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its uterotonic effects suggest an interaction with signaling pathways that regulate uterine smooth muscle contraction. The primary candidates for these pathways involve oxytocin (B344502) and prostaglandin (B15479496) signaling, both of which are critical in modulating uterine contractility.

Proposed Signaling Pathway

Based on the known mechanisms of uterine contraction and the observed effects of this compound, a plausible signaling pathway can be proposed. This compound may act as an agonist at G-protein coupled receptors (GPCRs), potentially oxytocin receptors or prostaglandin receptors, on the surface of myometrial cells. This activation would likely trigger a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would then stimulate the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing cytosolic Ca²⁺ levels. This increase in Ca²⁺ would activate calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Experimental Protocols

Detailed experimental protocols for the isolation and bioassay of this compound are crucial for reproducibility and further research.

Isolation of this compound and Montanol

The following is a generalized protocol based on the methodologies described in the literature for the isolation of diterpenoids from plant material.

Caption: Generalized workflow for the isolation of this compound.

-

Plant Material Preparation: Air-dried leaves of Montanoa tomentosa are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate (B1210297), at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For example, partitioning between hexane and methanol can remove non-polar constituents.

-

Column Chromatography: The more polar fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Purification: Fractions containing this compound and Montanol are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Uterotonic Bioassay

This protocol describes a standard method for assessing the uterotonic activity of compounds using isolated uterine tissue.

-

Animal Model: Female guinea pigs or rats are often used. The animals may be pre-treated with estrogen to sensitize the uterine tissue.

-

Tissue Preparation: The animal is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

-

Organ Bath Setup: A segment of the uterine horn (approximately 2 cm) is suspended in an organ bath containing the physiological salt solution. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension, during which the bath solution is changed periodically.

-

Compound Administration: After a stable baseline of spontaneous contractions is established, the test compound (this compound or extract) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Recording and Analysis: The frequency and amplitude of uterine contractions are recorded continuously. The effect of the compound is quantified by measuring the change in contractile force or frequency compared to the baseline. Dose-response curves can be generated to determine parameters such as EC₅₀ (the concentration that produces 50% of the maximum effect).

Future Directions and Conclusion

The discovery of this compound from Montanoa tomentosa is a prime example of ethnobotany guiding modern drug discovery. While its uterotonic properties are well-documented, further research is needed to fully elucidate its mechanism of action at the molecular level. Investigating its specific interactions with uterine receptors and downstream signaling components will be crucial for understanding its pharmacological profile and potential therapeutic applications. Furthermore, detailed quantitative structure-activity relationship (QSAR) studies could lead to the development of novel, more potent, and selective analogues for use in reproductive medicine. The rich history and demonstrated bioactivity of this compound provide a strong foundation for continued exploration and development in the fields of gynecology and reproductive health.

References

- 1. researchgate.net [researchgate.net]

- 2. Uterotonic Plants and their Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pagepressjournals.org [pagepressjournals.org]

- 5. Biosynthesis of uterotonic diterpenes from Montanoa tomentosa (zoapatle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The zoapatle. XI. Effects elicited by Montanoa tomentosa and Montanoa frutescens on rat uterine strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the uterine contractile apparatus and cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical effects of orally administered extracts of Montanoa tomentosa in early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spasmogenic effects of the anti-fertility agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Physiological pathways and molecular mechanisms regulating uterine contractility. | Semantic Scholar [semanticscholar.org]

- 12. Oxytocin receptors: ligand binding, signalling and cholesterol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enduring Legacy of Zoapatle: A Technical Guide to the Traditional Use and Pharmacology of Zoapatanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the plant Montanoa tomentosa, colloquially known as "zoapatle," has been a cornerstone of traditional Mexican medicine, particularly in obstetrics and gynecology.[1][2] The name itself, derived from the Nahuatl words "cihuatl" (woman) and "patli" (medicine), translates to "woman's medicine," underscoring its profound cultural significance in female reproductive health.[3][4] Historical records, including the Florentine Codex, document its use dating back to the 16th century for inducing labor, facilitating childbirth, regulating menstruation, and as an abortifacient.[1][3] The primary active compound responsible for these uterotonic effects is a novel oxepane (B1206615) diterpenoid, Zoapatanol. This technical guide provides an in-depth exploration of the history of the traditional use of this compound, supported by available quantitative data, detailed experimental protocols for its study, and a proposed signaling pathway for its mechanism of action.

Traditional Use: A Historical and Quantitative Perspective

The traditional use of zoapatle has been passed down through generations of midwives and traditional healers in Mexico and Central America.[2][5] The leaves and flowers are the most commonly used parts of the plant, typically prepared as a decoction or infusion (tea).[2][6] This traditional remedy is administered to women to increase the force and frequency of uterine contractions, thereby aiding in labor and delivery.[1][5] It has also been employed to manage postpartum conditions, such as expelling the placenta and reducing hemorrhage, and to address menstrual irregularities.[3][7]

While precise historical dosages are not well-documented, modern clinical and preclinical studies have begun to quantify the effective amounts of Montanoa tomentosa extracts. This data, while limited, provides a foundation for understanding the traditional therapeutic window.

Table 1: Quantitative Data on the Administration of Montanoa tomentosa

| Study Type | Subject | Preparation | Dosage | Observed Effects | Reference(s) |

| Clinical | Human (early pregnancy) | Aqueous decoction of dry leaves | 1.0 - 1.4 g/kg of body weight daily | Uterine cramps, significant cervical dilatation, uterine bleeding | [1] |

| Preclinical | Male Rats | Aqueous crude extract | 38, 75, and 150 mg/kg | Facilitation of sexual behavior | [8] |

Experimental Protocols

The investigation of this compound's pharmacological activity has relied on a variety of experimental models. The following are detailed methodologies for key experiments cited in the literature, providing a framework for future research.

Protocol 1: Preparation of Zoapatle Aqueous Crude Extract (ZACE)

This protocol is based on traditional preparation methods and is commonly used in pharmacological studies.

Materials:

-

Dried leaves of Montanoa tomentosa

-

Distilled water

-

Blender

-

Centrifuge

-

Filter paper (e.g., Whatman No. 1)

-

Lyophilizer (optional)

Procedure:

-

Grinding: Grind the dried leaves of Montanoa tomentosa into a fine powder.

-

Extraction: Suspend the powdered leaves in distilled water at a specific ratio (e.g., 1:10 w/v).

-

Homogenization: Homogenize the mixture using a blender for a defined period (e.g., 5 minutes).

-

Infusion: Gently heat the mixture to just below boiling point and then allow it to steep for a specified time (e.g., 30 minutes), mimicking a traditional decoction.

-

Centrifugation: Centrifuge the mixture at a specific force (e.g., 2000 x g) for a set duration (e.g., 15 minutes) to pellet the solid plant material.

-

Filtration: Carefully decant the supernatant and filter it through filter paper to remove any remaining particulate matter.

-

Concentration/Drying (Optional): The resulting aqueous extract can be used directly or lyophilized (freeze-dried) to obtain a powdered form for more precise dosing in experimental assays.

Protocol 2: Ex Vivo Uterine Contractility Assay (Isolated Organ Bath)

This protocol is a standard method for assessing the direct effects of compounds on uterine smooth muscle contractility.

Materials:

-

Female rats or guinea pigs (species and hormonal status should be clearly defined)

-

Isolated organ bath system with isometric force transducers

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

This compound or ZACE of known concentration

-

Uterotonic agents (e.g., oxytocin (B344502), PGF2α) for positive controls

-

Tocolytic agents (e.g., atosiban) for negative controls

Procedure:

-

Animal Preparation: Euthanize the animal according to approved ethical protocols.

-

Tissue Dissection: Immediately dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.

-

Strip Preparation: Carefully clean the uterine horns of surrounding adipose and connective tissue and cut longitudinal or circular strips of myometrium of a standardized size (e.g., 10 mm long, 2 mm wide).

-

Mounting: Mount the uterine strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate under a specific resting tension (e.g., 1 g) for a defined period (e.g., 60-90 minutes) or until stable spontaneous contractions are observed. Replace the bath solution every 15-20 minutes.

-

Compound Administration: After equilibration, add this compound or ZACE to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

-

Data Acquisition: Record the isometric contractions (frequency, amplitude, and duration) using a data acquisition system.

-

Controls: In separate experiments, use positive controls (e.g., oxytocin) to confirm tissue viability and contractile response, and negative controls (vehicle) to account for any effects of the solvent.

Proposed Signaling Pathway of this compound in Myometrial Cells

The precise molecular mechanism of this compound's uterotonic action is not yet fully elucidated. However, based on the known pharmacology of uterine contractions and the observed effects of Montanoa tomentosa extracts, a plausible signaling pathway can be proposed. The uterotonic effects of zoapatle are likely mediated through the modulation of intracellular calcium levels in myometrial smooth muscle cells, potentially through interactions with prostaglandin (B15479496) and oxytocin signaling pathways.

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Experimental Workflow Diagram

The process of investigating the traditional use of this compound, from ethnobotanical observation to pharmacological validation, can be visualized as a systematic workflow.

Caption: Workflow for the scientific investigation of this compound.

Conclusion

The traditional use of zoapatle (Montanoa tomentosa) and its active compound, this compound, represents a rich legacy of ethnobotanical knowledge that continues to be validated by modern scientific investigation. Its long history as a uterotonic agent in Mexican traditional medicine provides a compelling basis for further research and potential drug development. The quantitative data, though sparse, aligns with its traditional applications. The detailed experimental protocols outlined in this guide offer a standardized approach for future studies into its pharmacological properties. While the precise signaling pathway of this compound is still under investigation, the proposed mechanism provides a logical framework for exploring its molecular interactions within myometrial cells. The continued exploration of this traditional remedy, guided by rigorous scientific methodology, holds promise for the development of new therapeutic agents in reproductive health.

References

- 1. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aphrodisiac properties of Montanoa tomentosa aqueous crude extract in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of aqueous extracts of plants [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Smooth muscle relaxant effect of kaurenoic acid, a diterpene from Copaifera langsdorffii on rat uterus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Acute effect of an infusion of Montanoa tomentosa on despair-like behavior and activation of oxytocin hypothalamic cells in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Zoapatanol: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a novel oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, commonly known as "zoapatle." For centuries, traditional medicine has utilized teas prepared from this plant to induce menses and labor. The unique chemical structure of this compound, coupled with its biological activity, has made it a subject of significant interest for chemists and pharmacologists. This technical guide provides an in-depth overview of the pivotal experiments and logical framework that led to the elucidation of its complex structure, focusing on the seminal work that first defined its chemical architecture.

Isolation and Purification

The journey to characterizing this compound began with its extraction and purification from the dried leaves of Montanoa tomentosa. The protocol developed by Kanojia et al. (1982) serves as the foundational method.

Experimental Protocol: Extraction and Chromatography

-

Initial Extraction: Dried, powdered leaves of Montanoa tomentosa were subjected to exhaustive extraction with methanol (B129727).

-

Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between ethyl acetate (B1210297) and water to separate compounds based on polarity. The biologically active components, including this compound, were concentrated in the ethyl acetate fraction.

-

Chromatographic Separation: The crude ethyl acetate extract was subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process involved:

-

Silica (B1680970) Gel Column Chromatography: The extract was first fractionated on a silica gel column using a gradient of increasing polarity, typically with hexane-ethyl acetate solvent systems.

-

Preparative Thin-Layer Chromatography (TLC): Fractions enriched with this compound were further purified using preparative TLC, a crucial step for separating closely related compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification was often achieved using HPLC, yielding pure this compound as a colorless oil.

-

The overall workflow for the isolation of this compound is depicted below.

Spectroscopic Analysis

Once isolated, the structure of this compound was investigated using a combination of spectroscopic methods. These techniques provided the initial framework of the molecule's connectivity and functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was critical in establishing the molecular formula of this compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electron impact (EI) mass spectrometer was used to obtain mass spectral data.

-

Method: A purified sample of this compound was introduced into the ion source, where it was bombarded with a high-energy electron beam (typically 70 eV). This process caused ionization and fragmentation of the molecule.

-

Data Acquisition: The mass-to-charge ratios (m/z) of the resulting parent ion and fragment ions were recorded. High-resolution measurements allowed for the determination of the exact mass, from which the elemental composition could be calculated.

| Technique | Parameter | Result | Inference |

| HRMS (EI) | Molecular Ion (M+) | C₂₀H₃₄O₄ | Established the elemental composition and degrees of unsaturation. |

| MS/MS | Key Fragment Ions | Data not fully detailed in seminal papers | Fragmentation patterns would typically reveal losses of water (H₂O), and breaks at key bonds, helping to identify structural motifs like the side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were the most powerful tools for assembling the carbon-hydrogen framework of this compound.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: NMR spectra were typically recorded on spectrometers operating at frequencies of 250 MHz or higher for protons.

-

Sample Preparation: A sample of pure this compound (5-10 mg) was dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).

-

Data Acquisition: A suite of NMR experiments was performed:

-

¹H NMR: To identify the number and types of protons and their neighboring environments through chemical shifts and coupling constants.

-

¹³C NMR: To determine the number of unique carbon atoms and their hybridization state (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

-

2D NMR (e.g., COSY, HSQC, HMBC): While not extensively detailed in the very first reports, modern analyses rely heavily on these to establish proton-proton and proton-carbon correlations over multiple bonds, confirming the connectivity of the entire molecule.

-

Table of Key NMR Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Partial) |

| Protons on double bonds | ~5.0-6.2 | m | O=C-CH=C, C=CH-CH₂OH |

| Protons adjacent to oxygen | ~3.5-4.5 | m | H-C-O |

| Methyl protons | ~0.9-1.8 | s, d | Various CH₃ groups |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment (Partial) |

| Carbonyl Carbon | ~210 | C=O (Ketone) |

| Olefinic Carbons | ~120-150 | C=C |

| Carbons bonded to Oxygen | ~60-80 | C-O |

| Aliphatic Carbons | ~15-50 | CH, CH₂, CH₃ |

Chemical Degradation and Derivatization

To confirm the structural proposals derived from spectroscopic data, classical chemical degradation studies were performed. These reactions broke the complex molecule into smaller, more easily identifiable pieces. The most definitive step, however, was a specific chemical transformation that yielded a crystalline derivative suitable for X-ray analysis.[1]

Logical Flow of Structure Confirmation via Derivatization

Experimental Protocol: Preparation of the Crystalline Derivative

The structure of this compound was ultimately confirmed by an X-ray analysis of a 3,8-dioxabicyclo[3.2.1]octane derivative.[1][2] This derivative was formed through an intramolecular reaction that locked the flexible oxepane ring into a rigid bicyclic system.

-

Reaction: this compound was treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent.

-

Cyclization: The acid catalyzed the intramolecular cyclization of one of the hydroxyl groups onto the exocyclic double bond of the oxepane ring.

-

Crystallization: The resulting bicyclic derivative was a stable solid that could be purified by recrystallization to yield single crystals suitable for X-ray diffraction.

X-ray Crystallography

X-ray crystallography provided the unambiguous three-dimensional structure of the this compound derivative, confirming the relative stereochemistry of the chiral centers and the overall molecular architecture.[1][2] From this confirmed derivative structure, the original structure of this compound could be confidently deduced.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of the derivative was mounted on a goniometer head.

-

Data Collection: The crystal was placed in an intense, monochromatic X-ray beam. As the crystal was rotated, a diffraction pattern consisting of thousands of reflections was collected on a detector.[3]

-

Structure Solution: The positions and intensities of the diffraction spots were used to calculate an electron density map of the molecule within the crystal lattice.

-

Structure Refinement: An atomic model was built into the electron density map and refined computationally to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.

The Final Structure

The culmination of these efforts—isolation, spectroscopy, chemical degradation, and ultimate confirmation by X-ray crystallography—led to the definitive structure of this compound. It was revealed to be a diterpenoid featuring a unique seven-membered oxepane (oxacycloheptane) ring, two stereogenic centers, and an exocyclic E-double bond, attached to a monoterpenoid side chain.[2]

This foundational work not only solved a complex structural puzzle but also paved the way for numerous synthetic efforts and further pharmacological investigation into this important class of natural products.[4]

References

The Stereochemical Landscape of Natural Zoapatanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long served as a rich reservoir of structurally diverse and biologically active compounds, providing invaluable leads for drug discovery. Among these, zoapatanol, a diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, has garnered significant attention for its traditional use in inducing menses and labor. The complex molecular architecture of this compound, characterized by a substituted oxepane (B1206615) ring and multiple stereocenters, presents a formidable challenge in both its stereochemical elucidation and total synthesis. Understanding the precise three-dimensional arrangement of its atoms is paramount, as stereochemistry often dictates biological activity. This technical guide provides a comprehensive overview of the stereochemistry of natural this compound, detailing its structural determination, enantioselective synthesis, and the significance of its stereoisomers.

Stereochemical Configuration of Natural this compound

The absolute configuration of natural (+)-zoapatanol has been unequivocally established as (6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one . This determination is the culmination of extensive spectroscopic analysis and, crucially, enantioselective total synthesis which has confirmed the spatial orientation of the key stereocenters.

Key Stereochemical Features:

-

Oxepane Ring Stereocenters (C2' and C3'): The substituents at the C2' and C3' positions of the seven-membered oxepane ring are in a trans configuration. The absolute stereochemistry is defined as 2'S and 3'R.

-

Side Chain Stereocenter (C6): Natural this compound is isolated as a 1:1 mixture of epimers at the C6 position in the side chain.[1] This indicates that the control of this particular stereocenter is not a critical factor in its natural biosynthesis or for its observed biological activity.

-

Exocyclic Double Bond (C6'): The geometry of the exocyclic double bond on the oxepane ring is of the E configuration.

The initial structural elucidation of this compound was reported by Levine and coworkers in 1979, which laid the groundwork for subsequent synthetic efforts that would ultimately confirm the absolute stereochemistry.[2]

Enantioselective Total Synthesis: Establishing Absolute Configuration

The definitive confirmation of the absolute stereochemistry of natural this compound has been achieved through enantioselective total synthesis. A pivotal contribution in this area was the work of Taillier, Bellosta, and Cossy, which employed two key stereocontrolling reactions.[3]

Sharpless Asymmetric Dihydroxylation

To establish the crucial C2' and C3' stereocenters of the oxepane ring, a Sharpless asymmetric dihydroxylation was employed. This powerful reaction allows for the enantioselective synthesis of vicinal diols from a prochiral olefin, with the specific stereochemical outcome dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β). In the synthesis of (+)-zoapatanol, this step was instrumental in setting the (2'S, 3'R) configuration.[3]

Intramolecular Horner-Wadsworth-Emmons Olefination

The construction of the seven-membered oxepane ring was achieved via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the cyclization of a phosphonate-containing precursor to form the oxepane ring and simultaneously establish the exocyclic double bond. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the E-alkene, which is consistent with the geometry found in natural this compound.[3]

Quantitative Data

| Compound | Specific Rotation ([(\alpha)]D) | Solvent |

| Natural (+)-Zoapatanol | +38.5° | Chloroform |

Note: Specific rotation values can vary slightly depending on the experimental conditions such as temperature and concentration.

Experimental Protocols

The following are generalized protocols for the key stereochemistry-determining reactions in the synthesis of natural (+)-zoapatanol, based on the approach by Taillier and Cossy.[3]

Sharpless Asymmetric Dihydroxylation of a (Z)-α,β-unsaturated ester

Objective: To create the C2' and C3' stereocenters with (S) and (R) configuration, respectively.

Procedure:

-

A solution of the (Z)-α,β-unsaturated ester precursor in a tert-butanol/water (1:1) mixture is cooled to 0 °C.

-

AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) and methanesulfonamide (B31651) are added to the solution.

-

The reaction mixture is stirred at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of sodium sulfite.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired diol.

Intramolecular Horner-Wadsworth-Emmons Cyclization

Objective: To construct the oxepane ring with the E-exocyclic double bond.

Procedure:

-

The phosphonate-aldehyde precursor is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

The solution is added slowly via syringe pump to a suspension of a strong base (e.g., sodium hydride) in the same solvent at a specific temperature (e.g., 0 °C to room temperature) to maintain high dilution conditions, which favor intramolecular cyclization.

-

The reaction is stirred until completion, monitored by TLC.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the oxepane product.

Significance of Stereochemistry in Biological Activity

The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can lead to significant differences in pharmacological activity. While comparative biological data for all stereoisomers of this compound are not extensively documented, it is a well-established principle in medicinal chemistry that different enantiomers and diastereomers of a chiral drug can exhibit distinct potency, efficacy, and even toxicity profiles. The synthesis of enantiomerically pure (+)-zoapatanol allows for the investigation of its specific biological effects without the confounding presence of other stereoisomers.

Visualizations

Logical Workflow for Stereochemical Determination

Caption: Workflow illustrating the key synthetic and analytical steps to confirm the absolute stereochemistry of natural (+)-zoapatanol.

Signaling Pathway of Stereocontrolled Synthesis

Caption: Key transformations in the enantioselective total synthesis of (+)-zoapatanol.

Conclusion

The stereochemistry of natural this compound has been rigorously established through a combination of spectroscopic analysis and, most decisively, enantioselective total synthesis. The absolute configuration, particularly at the C2' and C3' positions of the oxepane ring, is crucial and has been successfully controlled using powerful synthetic methodologies like the Sharpless asymmetric dihydroxylation. While the biological significance of each stereoisomer warrants further investigation, the ability to synthesize enantiomerically pure (+)-zoapatanol opens the door to detailed pharmacological studies and the development of novel therapeutic agents inspired by its unique molecular architecture. This guide provides a foundational understanding of the stereochemical intricacies of this important natural product for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Investigation of the Zoapatanol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol, a complex oxepane (B1206615) diterpenoid isolated from the Mexican plant Montanoa tomentosa, has garnered significant interest for its traditional use in inducing labor and its potential as a reproductive health therapeutic.[1] Despite numerous successful total syntheses of this compound and its analogues[2][3][4], a complete elucidation of its natural biosynthetic pathway remains an area of active investigation. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the biosynthesis of other uterotonic diterpenes found in M. tomentosa. It details the known enzymatic steps, key intermediates, and presents relevant quantitative data. Furthermore, this document outlines the experimental protocols employed in these biosynthetic studies and provides visual representations of the proposed pathways and workflows to aid in conceptualization and future research design.

Proposed Biosynthetic Pathway of this compound Precursors

The biosynthesis of this compound is believed to follow the general terpenoid pathway, starting from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are sequentially condensed to form geranylgeranyl diphosphate (B83284) (GGPP), the common precursor for all diterpenes.[5][6]

From GGPP, the pathway towards this compound-related diterpenes in Montanoa tomentosa has been partially elucidated. The key characterized steps involve the cyclization of GGPP to form the kaurene skeleton, followed by oxidative modifications. While the precise route to this compound is not fully mapped, studies on the co-occurring bioactive diterpenes, kaurenoic acid (KA) and grandiflorenic acid (GF), provide significant insights.[5][7]

A proposed pathway for the formation of these related diterpenes is as follows:

-

Geranylgeranyl Diphosphate (GGPP) Cyclization: GGPP is cyclized to form ent-kaurene.

-

Oxidation to Kaurenoic Acid (KA): ent-kaurene undergoes a series of oxidations to yield kaurenoic acid.

-

Conversion of KA to Grandiflorenic Acid (GF): In M. tomentosa, kaurenoic acid is further converted to grandiflorenic acid by a putative cytochrome P450-like desaturase.[5][7]

It is hypothesized that the biosynthesis of this compound branches from this pathway, likely from one of these diterpene intermediates.

Visualizing the Proposed Pathway

Proposed biosynthetic pathway of this compound precursors in M. tomentosa.

Quantitative Data

The primary quantitative data available for the biosynthesis of this compound-related diterpenes in M. tomentosa pertains to the characterization of the enzyme responsible for the conversion of kaurenoic acid to grandiflorenic acid.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol mg-1 protein h-1) | Optimal pH | Optimal Temperature (°C) |

| Putative Cytochrome P450-like Desaturase | Kaurenoic Acid | 36.31 | 13.6 | 7.6 | 32 |

| Table 1: Kinetic parameters of the putative cytochrome P450-like desaturase from Montanoa tomentosa.[5][7] |

Experimental Protocols

The investigation into the biosynthesis of diterpenes in M. tomentosa has employed several key experimental methodologies.

Enzyme Extraction and Partial Purification

-

Plant Material: Fresh roots and leaves of Montanoa tomentosa are used.

-

Homogenization: Tissues are ground to a fine powder in liquid nitrogen and homogenized in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 10,000 x g for 20 min) to remove cell debris.

-

Microsomal Fractionation: The supernatant is then ultracentrifuged (e.g., 100,000 x g for 1 h) to pellet the microsomal fraction, which is then resuspended in a suitable buffer.

-

Protein Quantification: Protein concentration is determined using a standard method, such as the Bradford assay.

Enzyme Assays

The activity of the putative cytochrome P450-like desaturase is determined by monitoring the conversion of a substrate to its product.

-

Reaction Mixture: A typical reaction mixture contains the microsomal protein fraction, the substrate (kaurenoic acid), and necessary cofactors (NADPH and O2) in a buffered solution (e.g., 0.1 M Tris-HCl, pH 7.6).

-

Incubation: The reaction is incubated at the optimal temperature (32°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and acidification.

-

Product Extraction: The product (grandiflorenic acid) is extracted with the organic solvent.

-

Analysis: The extracted product is analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Use of Inhibitors

To characterize the enzyme type, specific inhibitors are used. For instance, the inhibition by paclobutrazol (B33190) (50 µM) suggests the involvement of a cytochrome P450 enzyme.[5][7]

Workflow for Enzyme Characterization

Experimental workflow for the characterization of diterpene biosynthetic enzymes.

Future Directions and Conclusion

The complete biosynthetic pathway of this compound remains to be fully elucidated. The current understanding is largely based on the biosynthesis of related diterpenes in Montanoa tomentosa. Future research should focus on:

-

Identification of Intermediates: Utilizing modern metabolomic techniques to identify the downstream intermediates from kaurenoic acid that lead to this compound.

-

Gene Discovery: Employing transcriptomic and genomic approaches to identify the candidate genes encoding the enzymes responsible for the subsequent modifications, including the formation of the characteristic oxepane ring.

-

Enzyme Characterization: Heterologous expression and functional characterization of the identified candidate enzymes to confirm their roles in the pathway.

A thorough understanding of the this compound biosynthetic pathway will not only provide valuable insights into the metabolic diversity of medicinal plants but also open up avenues for the biotechnological production of this important therapeutic compound and its analogues. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of this fascinating natural product's biosynthesis.

References

- 1. This compound|Montanoa tomentosa Diterpenoid [benchchem.com]

- 2. Synthetic approaches and total synthesis of natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of uterotonic diterpenes from Montanoa tomentosa (zoapatle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Mechanism of Action of Zoapatanol in Uterine Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol, a key bioactive compound isolated from the leaves of the Mexican plant Montanoa tomentosa (commonly known as Zoapatle), has been traditionally used for its effects on the female reproductive system, including the induction of uterine contractions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in uterine tissue. While direct quantitative data on this compound's molecular interactions remain limited, this document synthesizes the available preclinical and clinical evidence to propose a multifactorial mechanism involving the modulation of prostaglandin (B15479496) signaling and calcium homeostasis within the myometrium. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and its derivatives.

Introduction

Montanoa tomentosa, or Zoapatle, has a long history in traditional Mexican medicine for its use in various gynecological applications, including the induction of labor and menstruation.[1][2] The primary active constituent responsible for its uterine effects is believed to be this compound, an oxepane (B1206615) diterpenoid. Understanding the precise molecular mechanisms by which this compound exerts its effects on uterine tissue is crucial for its potential development as a modern therapeutic agent. This guide will delve into the proposed signaling pathways and cellular events that mediate the uterotonic activity of this compound.

Uterotonic Effects of this compound and Montanoa tomentosa Extracts

Extracts from Montanoa tomentosa have demonstrated potent effects on uterine contractility. However, the nature of this effect appears to be complex and dependent on the species and hormonal state of the animal model. In some studies using rat uterine strips, aqueous extracts of M. tomentosa inhibited spontaneous contractions.[3] Conversely, in guinea pig uterine assays, the same extracts increased contractility.[3] Clinical studies in early pregnancy have shown that oral administration of M. tomentosa extracts leads to menstrual-like cramps, significant cervical dilation, and uterine bleeding, indicating a distinct uterotonic effect in humans.[2] The diterpene grandiflorenic acid, also isolated from M. tomentosa, has been shown to reproduce the varied uterine responses observed with the crude extract, suggesting that multiple active compounds may contribute to the overall pharmacological profile.[4]

Proposed Mechanism of Action: A Multifactorial Hypothesis

Based on the available evidence and the well-established physiology of uterine contractions, the mechanism of action of this compound is likely multifactorial, primarily involving the modulation of prostaglandin pathways and intracellular calcium signaling.

Modulation of Prostaglandin Signaling

Prostaglandins (B1171923), particularly PGE2 and PGF2α, are potent endogenous stimulators of uterine contractions. They play a critical role in the initiation and progression of labor. The uterotonic effects of Zoapatle extracts strongly suggest an interaction with the prostaglandin signaling cascade.

Hypothesized Actions of this compound on the Prostaglandin Pathway:

-

Increased Prostaglandin Synthesis: this compound may stimulate the synthesis of prostaglandins in the uterine tissue. This could occur through the upregulation or activation of cyclooxygenase (COX) enzymes, which are the rate-limiting enzymes in prostaglandin production.

-

Interaction with Prostaglandin Receptors: this compound might act as an agonist at prostaglandin receptors (EP and FP receptors) on myometrial cells, mimicking the effects of endogenous prostaglandins and triggering the downstream signaling cascade that leads to contraction.

Currently, there is a lack of direct evidence, such as binding affinity data or enzyme activity assays, to definitively confirm these interactions for this compound.

Modulation of Intracellular Calcium Concentration ([Ca2+]i)

The contraction of uterine smooth muscle is fundamentally dependent on an increase in intracellular calcium concentration. This increase can be achieved through two main pathways: influx of extracellular calcium through voltage-gated L-type calcium channels and release of calcium from intracellular stores, primarily the sarcoplasmic reticulum.

Hypothesized Actions of this compound on Calcium Signaling:

-

Modulation of L-type Calcium Channels: this compound may directly or indirectly modulate the activity of L-type calcium channels in the myometrial cell membrane, leading to an increased influx of extracellular calcium.

-

Stimulation of the Inositol (B14025) Phosphate (IP3) Pathway: Agonist binding to G-protein coupled receptors, such as prostaglandin receptors, activates phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium. This compound may initiate or potentiate this pathway.

Direct electrophysiological studies and intracellular calcium imaging with this compound are needed to validate these hypotheses.

Potential Involvement of Adrenergic Signaling

Some studies on crude extracts of M. tomentosa have suggested a possible interaction with the adrenergic system.[3][4] The relaxing effect of the extract on rat uterus was inhibited by the beta-blocker propranolol, suggesting a potential beta-adrenergic component to its action in this species.[3] However, it is unclear if this effect is directly attributable to this compound or other compounds within the extract. Further investigation is required to determine if this compound interacts with adrenergic receptors in human uterine tissue.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the proposed mechanisms and the experimental approaches to study them, the following diagrams are provided.

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Caption: Experimental workflow for in vitro uterine contractility assay.

Experimental Protocols

In Vitro Uterine Contractility Assay (Organ Bath)

Objective: To determine the dose-response relationship of this compound on the contractility of isolated uterine smooth muscle strips.

Materials:

-

Fresh uterine tissue biopsies

-

Krebs-Ringer bicarbonate solution (or similar physiological salt solution)

-

Organ bath system with isometric force transducers

-

This compound stock solution

-

95% O2 / 5% CO2 gas mixture

-

Data acquisition system

Methodology:

-

Tissue Preparation: Obtain fresh human or animal uterine tissue and immediately place it in ice-cold physiological salt solution. Dissect longitudinal or circular myometrial strips (approximately 10 mm in length and 2 mm in width).

-

Mounting: Suspend the myometrial strips vertically in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g. During this period, replace the bathing solution every 15-20 minutes.

-

Spontaneous vs. Agonist-Induced Contractions: Record spontaneous contractions or induce contractions with a submaximal concentration of an agonist like oxytocin (B344502) or a prostaglandin.

-

This compound Administration: Once stable contractions are established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-

Data Recording: Continuously record the isometric tension generated by the muscle strips using a data acquisition system.

-

Data Analysis: Measure the amplitude and frequency of contractions at each this compound concentration. Construct dose-response curves and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Prostaglandin Receptor Binding Assay

Objective: To determine the binding affinity of this compound for prostaglandin E2 (EP) and F2α (FP) receptors.

Materials:

-

Cell lines or tissue homogenates expressing EP or FP receptors

-

Radiolabeled prostaglandin ([³H]-PGE2 or [³H]-PGF2α)

-

This compound

-

Unlabeled prostaglandins (for competition)

-

Scintillation counter

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the target prostaglandin receptors.

-

Binding Reaction: Incubate the membrane preparations with a fixed concentration of the radiolabeled prostaglandin in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled prostaglandin (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

Currently, there is a significant lack of published quantitative data regarding the specific molecular interactions of this compound. The following table highlights the key parameters for which data is needed to fully elucidate its mechanism of action.

| Parameter | Receptor/Enzyme/Channel | Method | Value | Reference |

| Binding Affinity (Ki) | Prostaglandin EP Receptors | Radioligand Binding Assay | Not Available | |

| Prostaglandin FP Receptors | Radioligand Binding Assay | Not Available | ||

| Adrenergic Receptors (α, β) | Radioligand Binding Assay | Not Available | ||

| Functional Activity (EC50/IC50) | Uterine Contraction | Organ Bath Assay | Not Available | |

| Prostaglandin Synthesis (COX-1/COX-2) | Enzyme Activity Assay | Not Available | ||

| L-type Calcium Channel Activity | Electrophysiology (Patch Clamp) | Not Available | ||

| Intracellular Calcium Release | Calcium Imaging (e.g., Fura-2) | Not Available | ||

| Inositol Phosphate (IP3) Production | IP3 Assay | Not Available |

Conclusion and Future Directions

The uterotonic effects of this compound are evident from both traditional use and modern scientific investigation. The current body of evidence points towards a mechanism of action centered on the modulation of prostaglandin signaling and intracellular calcium mobilization in the myometrium. However, a significant gap exists in the literature regarding the direct, quantitative interactions of this compound with its putative molecular targets.

Future research should prioritize the following:

-

Quantitative Pharmacological Studies: Conduct comprehensive dose-response studies using isolated uterine tissue to determine the EC50 of this compound for uterine contraction.

-

Receptor Binding Assays: Perform radioligand binding assays to determine the affinity of this compound for various prostaglandin and adrenergic receptor subtypes.

-

Enzyme Activity Assays: Investigate the effect of this compound on the activity of COX-1 and COX-2 to clarify its role in prostaglandin synthesis.

-

Electrophysiological and Calcium Imaging Studies: Utilize patch-clamp and intracellular calcium imaging techniques to directly assess the impact of this compound on ion channel activity and calcium homeostasis in myometrial cells.

A thorough investigation of these aspects will provide a more complete and quantitative understanding of the mechanism of action of this compound, which is essential for its potential development as a safe and effective therapeutic agent for uterine-related conditions.

References

- 1. pagepressjournals.org [pagepressjournals.org]

- 2. Clinical effects of orally administered extracts of Montanoa tomentosa in early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The zoapatle. XI. Effects elicited by Montanoa tomentosa and Montanoa frutescens on rat uterine strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro effect of grandiflorenic acid and zoapatle aqueous crude extract upon spontaneous contractility of the rat uterus during oestrus cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zoapatanol Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has been traditionally used for its uterotonic properties, including the induction of labor and menstruation. While its physiological effects are well-documented in ethnobotanical records, a comprehensive understanding of its molecular mechanism of action, particularly its interaction with specific receptors, remains an area of active investigation. This technical guide provides a detailed overview of the current understanding and methodologies for studying the receptor binding affinity of this compound. Although direct quantitative binding data for this compound is not extensively available in public literature, substantial evidence points towards its interaction with the oxytocin (B344502) receptor (OTR) signaling pathway. This document will focus on the OTR as the primary putative target, while also considering the potential involvement of prostaglandin (B15479496) receptors, given their crucial role in uterine contractility. We will present detailed experimental protocols for relevant binding and functional assays, summarize the functional evidence for this compound's interaction with the oxytocin system, and provide diagrams of the key signaling pathways and experimental workflows.

Introduction to this compound and its Putative Receptors

This compound is a member of the ent-kaurane class of diterpenoids, which are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The traditional use of Montanoa tomentosa as an oxytocic agent strongly suggests that its active constituents, including this compound, may exert their effects by modulating the receptors involved in uterine contractions.

The Oxytocin Receptor (OTR)

The oxytocin receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11. Activation of the OTR in the myometrium is a key event in initiating and sustaining uterine contractions during labor. Studies on aqueous extracts of Montanoa tomentosa have demonstrated an activation of oxytocin neurons in the hypothalamus of rats, providing strong evidence for a functional interaction with the oxytocin system.[1][2][3] This makes the OTR the most likely primary target for this compound's uterotonic activity.

Prostaglandin Receptors

Prostaglandins, particularly PGF2α and PGE2, are critical mediators of uterine contractility. They act through their respective receptors, the FP and EP receptors, which are also GPCRs. While there is no direct evidence of this compound binding to prostaglandin receptors, the interplay between oxytocin and prostaglandin signaling in the uterus makes these receptors secondary targets of interest. For instance, OTR activation can lead to increased prostaglandin synthesis.

Quantitative Data on Receptor Interaction

Table 1: Summary of Functional Evidence for Montanoa tomentosa Interaction with the Oxytocin System

| Compound/Extract | Experimental Model | Observed Effect | Implied Interaction | Reference |

| Montanoa tomentosa infusion | Male Wistar rats | Increased number of Fos/OXT-ir cells in the paraventricular (PVN) and supraoptic (SON) nuclei | Activation of oxytocin neurons | [1][2][3] |

| Montanoa tomentosa infusion | Male Wistar rats (chronic infusion) | Antidepressant-like effects, though independent of significant chronic oxytocinergic activation | Complex interaction with pathways that may involve the oxytocin system | [4][5] |

Experimental Protocols

To facilitate further research into the receptor binding profile of this compound, this section provides detailed methodologies for key experiments.

Oxytocin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the oxytocin receptor.[6][7][8]

Objective: To determine the inhibitory constant (Ki) of this compound for the oxytocin receptor.

Materials:

-

Radioligand: [³H]-Oxytocin or a selective high-affinity OTR antagonist radioligand.

-

Membrane Preparation: Membranes from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) or from uterine tissue.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Unlabeled Ligand: Unlabeled oxytocin for determining non-specific binding.

-

Glass Fiber Filters: (e.g., Whatman GF/C).

-

Scintillation Cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Oxytocin Receptor Functional Assay: Calcium Mobilization

This protocol describes a functional assay to measure the ability of this compound to act as an agonist or antagonist at the oxytocin receptor by measuring changes in intracellular calcium.[9][10][11]

Objective: To determine if this compound can induce or inhibit oxytocin receptor-mediated calcium release.

Materials:

-

Cell Line: A cell line stably expressing the human oxytocin receptor and a G-protein that couples to phospholipase C (e.g., CHO-K1/OXTR).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Agonist: Oxytocin.

-

Antagonist (for validation): A known OTR antagonist (e.g., Atosiban).

-

Fluorescence plate reader with an injection system.

-

Black-walled, clear-bottom 96-well plates.

Procedure:

-

Cell Plating: Seed the CHO-K1/OXTR cells into the 96-well plates and culture overnight.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Assay Measurement (using a fluorescence plate reader):

-

Agonist Mode:

-

Measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and record the change in fluorescence over time.

-

Include a positive control with oxytocin.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of oxytocin (typically the EC80) and record the change in fluorescence.

-

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from the baseline.

-

For agonist activity, plot ΔF against the logarithm of the this compound concentration to determine the EC50 value.

-

For antagonist activity, plot the inhibition of the oxytocin response against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways for the oxytocin and prostaglandin receptors.

Caption: Oxytocin Receptor Signaling Pathway.

Caption: Prostaglandin Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The traditional use of Montanoa tomentosa and its active constituent, this compound, for inducing uterine contractions points to a clear interaction with the neuroendocrine pathways controlling parturition. The current body of evidence strongly suggests that the oxytocin receptor is a primary target for this compound's biological activity. However, the field lacks definitive quantitative data on the binding affinity of purified this compound to the OTR and other potential receptors like the prostaglandin FP and EP receptors.

Future research should focus on:

-

Performing competitive radioligand binding assays with purified this compound to determine its Ki for the human oxytocin receptor.

-

Conducting functional assays , such as calcium mobilization and inositol (B14025) phosphate (B84403) accumulation assays, to characterize this compound as an agonist, antagonist, or allosteric modulator of the OTR.

-

Investigating the binding of this compound to prostaglandin receptors to determine if it has any direct effects on these pathways.

-

Utilizing structural biology techniques , such as X-ray crystallography or cryo-electron microscopy, to elucidate the binding mode of this compound to the OTR.

A thorough understanding of this compound's receptor binding profile will not only validate its traditional use but also provide a molecular basis for the development of novel therapeutics for managing labor and other reproductive health conditions.

References

- 1. Acute effect of an infusion of Montanoa tomentosa on despair-like behavior and activation of oxytocin hypothalamic cells in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 6. benchchem.com [benchchem.com]

- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. genscript.com [genscript.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Biological Activity of Zoapatanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of Zoapatanol, a novel oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa. This document synthesizes available data on its effects on uterine contractility, explores potential mechanisms of action, and outlines relevant experimental methodologies.

Core Biological Activity: Modulation of Uterine Contractility

The primary in vitro biological activity attributed to this compound and extracts of Montanoa tomentosa is the modulation of uterine smooth muscle contractility. However, the observed effects are complex and appear to be species-dependent.

-

Inhibition of Spontaneous Contractions: In in vitro studies using rat uterine tissue, aqueous crude extracts of Montanoa tomentosa have been shown to inhibit the spontaneous contractility pattern[1]. This inhibitory effect is significant as it has been correlated with the in vivo pregnancy-interrupting effects observed in some animal models[2].

-

Uterotonic Effects: Conversely, in uterine preparations from guinea pigs and cats, extracts from Montanoa tomentosa and its sister species, Montanoa frutescens, have demonstrated a uterotonic (contractile) effect, increasing the spontaneous contractility[1][3].

This dual activity suggests that the pharmacological response to this compound and related compounds may be influenced by the specific hormonal milieu and the differential expression or sensitivity of receptors in the uterine tissue of various species.

Quantitative Data and Analogue Activity

A synthetic analog of this compound, designated ORF 13811, has been evaluated for its antifertility and uterotonic activities. In vitro studies on uterine strips from guinea pigs revealed that ORF 13811 is a potent uterotonic agent, approximately 1/30th to 1/50th as potent as Prostaglandin (B15479496) F2 alpha (PGF2α)[4].

| Compound/Extract | Animal Model | Observed In Vitro Effect | Relative Potency |

| Montanoa tomentosa Extract | Rat | Inhibition of spontaneous uterine contractions | Not specified |

| Montanoa tomentosa Extract | Guinea Pig, Cat | Increased spontaneous uterine contractility | Not specified |

| ORF 13811 (this compound Analog) | Guinea Pig | Induction of uterine contractions (Uterotonic) | ~1/30 - 1/50 vs PGF2α |

| Kauradienoic acid | Rat | Abolished spontaneous contractility; inhibited PGF2α, acetylcholine, and oxytocin-induced contractions | Not specified |

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activity of this compound are not fully elucidated. However, several hypotheses have been proposed based on in vitro pharmacological studies.

One proposed mechanism for the effects of Montanoa tomentosa extracts on uterine muscle is the direct stimulation of β-adrenergic and/or cholinergic receptors in the smooth muscle cell membrane[3]. The relaxing effect observed in rat uteri was inhibited by the beta-blocker propranolol, suggesting a potential role for β-adrenergic receptor agonism in the inhibitory response[1]. Conversely, the contractile effect in other species might involve cholinergic pathways, as atropine (B194438) (a cholinergic antagonist) was shown to abolish the increased contractility induced by Montanoa frutescens[1].

Studies on other diterpenes isolated from Montanoa, such as kauradienoic acid, have shown an ability to relax uterine strips pre-contracted with Ca2+, suggesting a mechanism involving the reduction of extracellular Ca2+ influx[5]. As calcium ions are critical for smooth muscle contraction, interference with their cellular entry could lead to muscle relaxation.

While direct evidence for this compound's effect on prostaglandin synthesis is limited, the inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs and some antifertility agents[6][7][8]. Given this compound's traditional use in fertility regulation, it is plausible that it may interfere with the biosynthesis of prostaglandins, which are key mediators of uterine contraction and inflammation.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the in vitro biological activity of compounds like this compound on uterine tissue.

-

Tissue Preparation: Uterine horns are isolated from euthanized animals (e.g., rats or guinea pigs) at a specific stage of the estrous cycle or pregnancy. The tissue is placed in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) and cleaned of adherent fat and connective tissue.

-

Mounting: Longitudinal or circular strips of the myometrium are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Tension Application: One end of the uterine strip is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in tension. An initial resting tension is applied to the tissue.

-

Equilibration: The tissue is allowed to equilibrate for a period, during which it exhibits spontaneous rhythmic contractions.

-

Compound Administration: After a stable baseline of spontaneous contractions is established, this compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner.

-

Data Recording and Analysis: The frequency and amplitude of uterine contractions are recorded continuously. The effects of the test compound are quantified as a percentage change from the baseline or compared to the effects of a reference standard like oxytocin (B344502) or PGF2α.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for the investigation of the bioactivity of a natural product like this compound.

Caption: Proposed mechanisms of this compound on uterine smooth muscle cells.

Caption: General workflow for natural product bioactivity screening.

Conclusion and Future Directions

The in vitro biological activity of this compound is primarily centered on the modulation of uterine contractility, with evidence for both inhibitory and stimulatory effects depending on the animal model. While the precise mechanisms remain to be fully elucidated, current evidence points towards interactions with adrenergic and cholinergic systems, as well as potential modulation of calcium ion channels. The antifertility effects observed in vivo appear to correlate with the in vitro inhibition of spontaneous uterine contractions.

Future research should focus on:

-

Conducting detailed dose-response studies to determine the IC50 and EC50 values of pure this compound in various in vitro models.

-

Utilizing receptor binding assays to definitively identify the molecular targets of this compound.

-